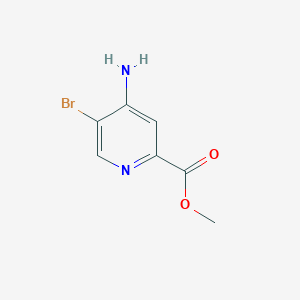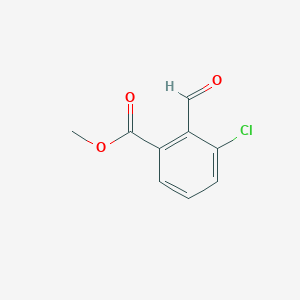![molecular formula C13H16N2O3 B2373053 N-[1-(Furan-2-carbonyl)piperidin-4-yl]prop-2-enamide CAS No. 2192395-19-8](/img/structure/B2373053.png)
N-[1-(Furan-2-carbonyl)piperidin-4-yl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(Furan-2-carbonyl)piperidin-4-yl]prop-2-enamide is a complex organic compound that features a furan ring, a piperidine ring, and a prop-2-enamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Furan-2-carbonyl)piperidin-4-yl]prop-2-enamide typically involves the following steps:
Formation of the Furan-2-carbonyl Intermediate: This step involves the reaction of furan with a suitable acylating agent to form the furan-2-carbonyl compound.
Piperidine Ring Formation: The furan-2-carbonyl compound is then reacted with piperidine under controlled conditions to form the N-(furan-2-carbonyl)piperidine intermediate.
Prop-2-enamide Addition: Finally, the N-(furan-2-carbonyl)piperidine intermediate is reacted with acryloyl chloride to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(Furan-2-carbonyl)piperidin-4-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the furan ring can be reduced to form furan-2-methanol derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted piperidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic reagents such as alkyl halides and aryl halides are commonly used.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Furan-2-methanol derivatives.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
N-[1-(Furan-2-carbonyl)piperidin-4-yl]prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antiviral, anticancer, and anti-inflammatory compounds.
Materials Science: The compound’s unique structural properties make it useful in the development of novel materials with specific electronic and mechanical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of N-[1-(Furan-2-carbonyl)piperidin-4-yl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes and receptors. The furan ring can participate in π-π interactions, while the piperidine ring can form hydrogen bonds and electrostatic interactions with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-[1-(Furan-2-carbonyl)piperidin-4-yl]-2-(1H-indol-3-yl)acetamide: This compound features an indole ring instead of the prop-2-enamide group.
1-[(Furan-2-yl)carbonyl]piperidin-4-one: This compound lacks the prop-2-enamide group and has a carbonyl group instead.
Uniqueness
N-[1-(Furan-2-carbonyl)piperidin-4-yl]prop-2-enamide is unique due to the presence of the prop-2-enamide group, which imparts distinct chemical and biological properties. This group allows for additional interactions with biological targets, enhancing the compound’s potential as a therapeutic agent.
Propiedades
IUPAC Name |
N-[1-(furan-2-carbonyl)piperidin-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-2-12(16)14-10-5-7-15(8-6-10)13(17)11-4-3-9-18-11/h2-4,9-10H,1,5-8H2,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZLNVGDOFJNRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCN(CC1)C(=O)C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2,2,2-Trifluoroethyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B2372970.png)
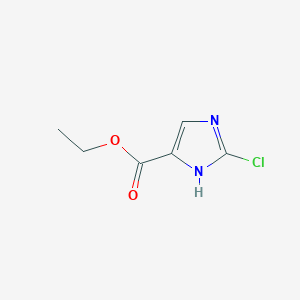

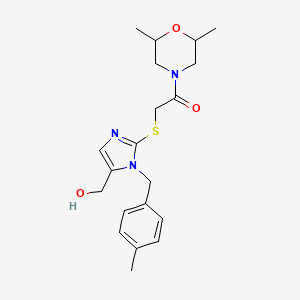
![2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2372975.png)
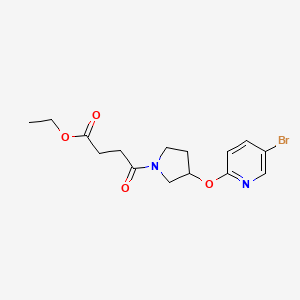
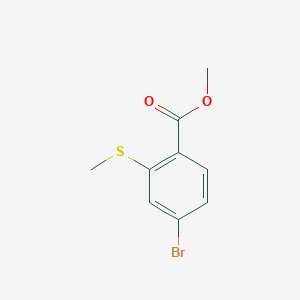

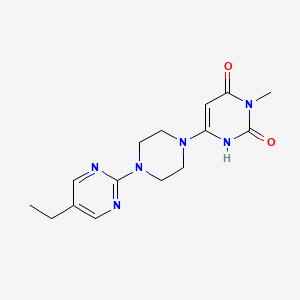
![4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidine](/img/structure/B2372982.png)
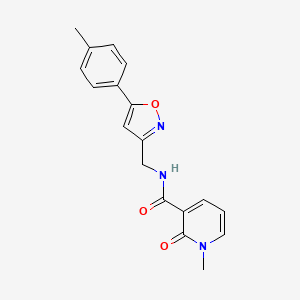
![3-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2372984.png)
